molecular formula C19H22BNO5 B13726163 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13726163
M. Wt: 355.2 g/mol
InChI Key: UBWZEUAEQZLWJU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core substituted with four methyl groups and an aryl moiety. The aryl group consists of a phenyl ring linked via an oxygen atom (phenoxy) to a 2-methyl-4-nitrophenyl substituent. The nitro group (-NO₂) at the para position of the phenoxy ring introduces strong electron-withdrawing effects, while the methyl group at the ortho position contributes steric hindrance. This combination of electronic and steric features influences the compound’s reactivity, stability, and applications in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

Molecular Formula

C19H22BNO5

Molecular Weight

355.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BNO5/c1-13-12-14(21(22)23)10-11-16(13)24-17-9-7-6-8-15(17)20-25-18(2,3)19(4,5)26-20/h6-12H,1-5H3

InChI Key

UBWZEUAEQZLWJU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

  • Step 1: Formation of the biaryl ether intermediate bearing the nitro and methyl substituents.
  • Step 2: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety through borylation of the corresponding aryl halide or phenol derivative.

This approach leverages the stability and reactivity of pinacol boronate esters and the versatility of Suzuki coupling precursors.

Detailed Preparation Methods

Borylation of Iodo Phenol Derivatives (Method B)

An alternative approach involves first alkylating an iodo-substituted phenol to introduce the nitrophenoxy substituent, followed by borylation to install the dioxaborolane group.

  • Starting Material: Iodo phenol derivative (e.g., 2-iodophenol)
  • Step 1: Alkylation with 2-methyl-4-nitrophenol derivatives under basic conditions
  • Step 2: Conversion of the aryl iodide to the pinacol boronate ester via palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2)
  • Catalysts: Palladium complexes such as Pd(dppf)Cl2 are employed with bases like potassium acetate (KOAc)
  • Solvent: Typically dimethylformamide (DMF) or dioxane
  • Temperature: Elevated temperatures (80–100 °C) under inert atmosphere

This method allows for modular synthesis and is particularly useful when the phenol intermediate is more readily available or stable than the boronate phenol.

Reaction Mechanism Insights

  • The key step in both methods is the formation of the carbon-boron bond via palladium-catalyzed processes.
  • In Method A, the alkylation of the boronate phenol occurs via nucleophilic substitution.
  • In Method B, the borylation proceeds through oxidative addition of the aryl iodide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • The presence of the nitro group on the phenoxy ring influences electronic properties, requiring careful control of reaction conditions to avoid side reactions such as reduction or decomposition.

Purification and Characterization

  • Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard.
  • Physical State: The product is typically isolated as a solid with melting points reported around 72–75 °C.
  • Spectroscopic Data: Proton nuclear magnetic resonance (1H-NMR) spectra in CDCl3 show characteristic multiplets for aromatic protons and singlets for methyl groups of the pinacol moiety.
  • Yield: Reported yields vary; for example, a 20% yield was noted for a similar boronate ester preparation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Method A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Alkylating agent, K3PO4, TBAB, Pd(dppf)Cl2 Reflux in MeCN, 2 h under N2 ~20 Direct alkylation of boronate phenol
Method B Iodo phenol derivative Alkylating agent, B2pin2, Pd(dppf)Cl2, KOAc 80–100 °C in DMF or dioxane Variable Alkylation followed by Pd-catalyzed borylation

Additional Notes

  • The compound is often used as a Suzuki coupling partner to synthesize more complex benzofuran derivatives and related heterocycles with biological or material science applications.
  • The nitro substituent on the phenoxy ring can be further transformed post-synthesis, for example, via reduction or substitution reactions.
  • Careful control of reaction atmosphere (inert gas) and temperature is critical to maintain the integrity of the boronate ester.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The nitrophenoxy group can influence the electronic properties of the compound, affecting its reactivity and the efficiency of the coupling reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
  • Structure: The aryl group is a 2-methyl-5-nitrophenyl substituent directly attached to the boron atom, lacking the phenoxy bridge present in the target compound.
  • Electronic Effects : The nitro group at the meta position (relative to the boron) exerts moderate electron-withdrawing effects compared to the para-substituted nitro group in the target compound. This positional difference reduces the activation of the boron center for nucleophilic attack in cross-coupling reactions .
  • Applications : Primarily used in Suzuki couplings, but its reactivity is lower than the target compound due to reduced electronic activation .
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring.
  • Electronic Effects : The methoxy group is electron-donating, which decreases the electrophilicity of the boron atom, making the compound less reactive in cross-coupling reactions compared to the nitro-substituted target compound.
  • Physical Properties : Higher solubility in polar solvents due to the methoxy group, as evidenced by its NMR data (δ 3.82 ppm for -OCH₃) .
2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
  • Structure : Contains a mesityl (2,4,6-trimethylphenyl) group, which is highly sterically hindered.
  • Steric Effects : The bulky substituents impede access to the boron center, reducing reactivity in coupling reactions but enhancing stability toward hydrolysis.
  • Applications : Preferred in reactions requiring slow, controlled coupling or where steric protection of the boron is critical .
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane
  • Structure : Substituted with a tetraphenylethylene (TPE) group, a bulky, π-conjugated moiety.
  • Applications : Used in optoelectronic materials (e.g., OLEDs) due to aggregation-induced emission (AIE) properties. The target compound’s nitro group, in contrast, prioritizes chemical reactivity over optical activity .

Reactivity and Stability

Compound Key Substituent Electronic Effect Reactivity in Suzuki Coupling Stability Toward Hydrolysis
Target Compound 2-(2-Methyl-4-nitrophenoxy)phenyl Strong electron-withdrawing High (activated boron center) Moderate
2-Methyl-5-nitrophenyl analog 2-Methyl-5-nitrophenyl Moderate electron-withdrawing Moderate Moderate
4-Methoxyphenyl derivative 4-Methoxyphenyl Electron-donating Low High
MesBpin 2,4,6-Trimethylphenyl Steric hindrance Low High

Physical and Spectroscopic Comparisons

  • NMR Data :
    • Target Compound: Expected downfield shifts for aromatic protons adjacent to the nitro group (similar to δ 7.75 ppm in 4-nitrophenyl analogs ).
    • Methoxy Derivatives: Distinct singlet for -OCH₃ at δ 3.82 ppm .
  • Melting Points :
    • The methoxy derivative () melts at 125–126°C, while nitro-substituted analogs are typically oils (e.g., 2-methyl-5-nitro compound in ) due to reduced crystallinity .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is a complex organoboron compound notable for its potential applications in organic synthesis and medicinal chemistry. Its unique structure features a dioxaborolane ring and a nitrophenoxy substituent, which may influence its biological interactions and reactivity. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane with the CAS number 883715-40-0. The chemical formula is C13H18BNO4C_{13}H_{18}BNO_4, indicating the presence of boron which is known for its unique interactions with biological molecules.

Interaction with Biological Molecules

Boron-containing compounds are known for their ability to interact with diols and amino acids. This interaction is crucial for understanding the biological activity of this compound. The compound's potential to form reversible covalent bonds with biomolecules could lead to significant therapeutic applications in drug development.

Case Study 1: Antiviral Activity

A study focused on the optimization of non-nucleoside inhibitors revealed that structurally similar compounds exhibited potent inhibition against viral polymerases. The findings suggest that modifications in the linker groups can enhance biological activity .

CompoundIC50 (μM)Activity
Compound A0.34Potent inhibitor
Compound B>50Weak activity

Case Study 2: Enzyme Inhibition

Research on related compounds has shown that they can inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to significant drug-drug interactions (DDIs), highlighting the importance of understanding the metabolic pathways influenced by boron-containing drugs .

EnzymeIC50 (μM)TDI (%)
CYP3A40.3466
CYP2C9>5-

Applications in Drug Development

The unique properties of this compound make it a candidate for further research in drug design:

  • Medicinal Chemistry : Its reactivity suggests potential as a building block for synthesizing biologically active molecules.
  • Therapeutic Agents : Given its structural similarities to known inhibitors and anticancer agents, it could be explored as a therapeutic candidate against various diseases.

Q & A

What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane?

Level: Basic
Answer:
The compound is synthesized via palladium-catalyzed cross-coupling of a substituted aryl halide with pinacolborane. Typical conditions include a Pd catalyst (e.g., PdCl₂(dppf)), a base (e.g., K₂CO₃), and THF as the solvent, heated to 60–80°C for 12–24 hours. This method aligns with protocols for structurally analogous dioxaborolanes, where aryl halides react with boronating agents to form stable boronic esters .

How is this compound characterized to confirm structural integrity and purity?

Level: Basic
Answer:
Key techniques include:

  • ¹H/¹³C NMR spectroscopy : To verify the aromatic proton environment and boronic ester moiety.
  • Mass spectrometry (HRMS) : To confirm the molecular ion peak (expected m/z: 355.2 for [M+H]⁺).
  • Elemental analysis : To validate purity (>95% by CHN analysis).
  • HPLC : For assessing impurities (<2% by area normalization).
    Cross-referencing with spectral databases (e.g., PubChem CID 2734649) ensures consistency .

What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Level: Basic
Answer:
As a boronic ester, it acts as a nucleophilic partner, forming biaryl bonds with aryl halides. Methodological optimization involves:

  • Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).
  • Testing bases (e.g., K₂CO₃ vs. CsF) in solvents like THF or DMF.
  • Monitoring reaction progress via TLC or GC-MS.
    Yields >80% are achievable under inert atmospheres at 80–100°C .

How does the nitro substituent influence reactivity compared to electron-donating groups (e.g., -OMe)?

Level: Advanced
Answer:
The -NO₂ group at the para position:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution but may reduce oxidative stability.
  • Alters electronic profiles : Hammett constants (σₚ = 1.27 for -NO₂ vs. σₚ = -0.27 for -OMe) correlate with slower coupling kinetics but higher regioselectivity.
    Comparative studies with fluoro- and methoxy-substituted analogs reveal trade-offs between reactivity and stability .

How should researchers address contradictory data in catalytic efficiency across studies?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Ligand-metal coordination : Bulky ligands (e.g., XPhos) may suppress side reactions but reduce turnover.
  • Moisture sensitivity : Trace water degrades boronic esters, necessitating rigorous drying.
    Methodological solutions :
  • Conduct kinetic profiling via reaction calorimetry.
  • Use DFT calculations to model transition states and identify rate-limiting steps.
  • Validate reproducibility via triplicate runs under controlled humidity .

How does this compound compare to structural analogs in materials science applications?

Level: Advanced
Answer:
Table 1: Comparative Analysis of Dioxaborolane Derivatives

SubstituentElectronic EffectThermal Stability (°C)Suzuki Coupling Yield (%)
-NO₂ (Target Compound)Strong EWG180–20078–85
-CF₃ (Analog)Moderate EWG220–24065–72
-OMe (Analog)EWG/EDG150–17088–92

Key Insight : The nitro group balances moderate stability with sufficient reactivity for biaryl synthesis, while -CF₃ analogs favor high-temperature applications .

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